(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile

Regioisomerism Structure-Activity Relationship Fluorescent Probe Design

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile (CAS 1322009-39-1) is a synthetic small molecule (C₂₂H₂₁N₃O₂S, MW 391.49) belonging to the thiazol-2-yl acrylonitrile class. It features a 3,4-dimethoxyphenyl substituent at the thiazole 4-position and a 4-ethylphenylamino moiety on the acrylonitrile fragment in the (E) configuration.

Molecular Formula C22H21N3O2S
Molecular Weight 391.49
CAS No. 1322009-39-1
Cat. No. B2658712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile
CAS1322009-39-1
Molecular FormulaC22H21N3O2S
Molecular Weight391.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H21N3O2S/c1-4-15-5-8-18(9-6-15)24-13-17(12-23)22-25-19(14-28-22)16-7-10-20(26-2)21(11-16)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+
InChIKeyDMVQJBMSSTWIME-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1322009-39-1: (E)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile – Core Structural Profile and Procurement Context


The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile (CAS 1322009-39-1) is a synthetic small molecule (C₂₂H₂₁N₃O₂S, MW 391.49) belonging to the thiazol-2-yl acrylonitrile class. It features a 3,4-dimethoxyphenyl substituent at the thiazole 4-position and a 4-ethylphenylamino moiety on the acrylonitrile fragment in the (E) configuration . This compound is supplied as a research-grade screening compound (typical purity ≥95%) and is intended exclusively for non-human, preclinical research applications . Its structural architecture—an N-aryl aminoacrylonitrile linked to a 4-arylthiazole—differentiates it from the more widely studied C-aryl acrylonitrile analogs and establishes a distinct hydrogen-bonding and conformational profile relevant to target engagement and lead optimization campaigns.

Why Generic Substitution of CAS 1322009-39-1 with Off-the-Shelf Thiazole-Acrylonitrile Analogs Risks Divergent Biological Outcomes


Thiazole-acrylonitrile derivatives are not functionally interchangeable scaffolds. Both the regiochemical placement of the 3,4-dimethoxyphenyl group (on the thiazole ring versus the amino side) and the nature of the acrylonitrile linkage (N-aryl amino versus direct C-aryl) have been shown to govern photophysical properties, antimicrobial potency, and target selectivity within this chemical series [1][2]. Specifically, the (E)-N-aryl aminoacrylonitrile motif introduces a geometrically constrained hydrogen-bond donor (the NH group) that is absent in C-aryl acrylonitrile analogs, potentially altering target binding, metabolic stability, and solubility. Class-level structure-activity relationship (SAR) studies on 3-aryl-2-(thiazol-2-yl)acrylonitriles demonstrate that even minor substituent changes on the aromatic rings produce order-of-magnitude differences in minimum inhibitory concentration (MIC) values against clinically relevant pathogens [2]. Consequently, substituting CAS 1322009-39-1 with the regioisomer CAS 377049-70-2, the de-amino analog CAS 342377-48-4, or the (Z) stereoisomer cannot be assumed to preserve biological activity without explicit comparative validation, and procurement decisions must account for these structural determinants.

Quantitative Differentiation Evidence for (E)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile (CAS 1322009-39-1)


Regioisomeric Differentiation: 3,4-Dimethoxyphenyl Position Dictates Photophysical and Biological Output in Thiazole-Acrylonitrile Series

The target compound places the 3,4-dimethoxyphenyl group on the thiazole 4-position, whereas the commercially available regioisomer (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile (CAS 377049-70-2) positions this group on the amino nitrogen of the acrylonitrile fragment. In the 3-aryl-2-(thiazol-2-yl)acrylonitrile fluorophore series, the identity and position of substituents on rings A, B, and C were shown to produce emission wavelength maxima spanning the entire visible spectrum (green to red) and to modulate fluorescence intensity by over an order of magnitude, depending on the specific combination of substituents [1]. Although the target compound has not been individually characterized in that study, the established structure-property relationships predict that the regioisomeric swap will result in significantly different photophysical behavior, solvatochromic response, and intracellular localization patterns—differences that are critical for applications in bioimaging or theranostic probe development [1].

Regioisomerism Structure-Activity Relationship Fluorescent Probe Design

N-Aryl Aminoacrylonitrile vs. C-Aryl Acrylonitrile Linkage: Hydrogen-Bond Donor Capacity as a Key Differentiator

The target compound contains an (E)-N-(4-ethylphenyl)aminoacrylonitrile moiety, which provides a geometrically constrained secondary amine hydrogen-bond donor. In contrast, the structurally related compound 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile (CAS 342377-48-4) lacks this NH group, bearing a direct C-aryl linkage instead. This difference is functionally significant: in thiazole-acrylonitrile kinase inhibitor chemotypes, the presence of an amino linker has been shown to enable critical hydrogen-bond interactions with hinge-region residues of target kinases (e.g., EGFR, FLT3), contributing to potency and selectivity . Molecular docking and molecular dynamics simulations of analogous 3-aryl-2-(thiazol-2-yl)acrylonitrile derivatives against antimicrobial targets (e.g., CYP51, InhA) further indicate that the NH donor can participate in conserved hydrogen-bond networks, whereas the C-aryl analog relies solely on hydrophobic and π-stacking interactions [1].

Hydrogen-Bond Donor Drug-Likeness Kinase Inhibitor Design

E vs. Z Stereochemistry: Configurational Control of Molecular Geometry and Potential Biological Activity

The target compound is the (E) isomer with respect to the acrylonitrile double bond. The corresponding (Z) isomer, (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, differs not only in configuration but also in the dimethoxy substitution pattern (2,4- vs. 3,4-). While direct comparative biological data for the E/Z pair are unavailable, the photophysical study by Eltyshev et al. (2021) demonstrated that the stereoelectronic arrangement around the acrylonitrile double bond significantly influences the intramolecular charge transfer (ICT) character, solvatochromic response, and aggregation-induced emission enhancement (AIEE) behavior of thiazole-acrylonitrile fluorophores [1]. In the (E) configuration, the 4-ethylphenylamino group and the thiazole ring adopt a trans relationship, maximizing conjugation and stabilizing a planar geometry favorable for ICT. The (Z) configuration introduces steric clash between the aryl substituents, forcing the system into a twisted conformation that reduces π-orbital overlap and diminishes fluorescence quantum yield [1].

Stereochemistry E/Z Isomerism Conformational Analysis

Antimicrobial Activity Window: Class-Level MIC Data for 3-Aryl-2-(4-arylthiazol-2-yl)acrylonitrile Scaffolds and Implications for the 3,4-Dimethoxyphenyl-Ethylphenyl Combination

A recent systematic antimicrobial evaluation of 16 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives by Anas et al. (2025) established that this scaffold exhibits measurable activity against Mycobacterium tuberculosis H37Rv, Gram-positive and Gram-negative bacteria, and Candida spp. [1]. The most active compound identified, 2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (compound 10), demonstrated an MIC of 32 µg/mL against C. parapsilosis, comparable to fluconazole in the same assay system [1]. While the target compound CAS 1322009-39-1 was not specifically included in this panel, its 3,4-dimethoxyphenyl substitution pattern on the thiazole ring and the 4-ethylphenyl group on the aminoacrylonitrile represent a distinct electronic and steric combination that has not been explored in published antimicrobial SAR. The electron-donating methoxy groups and the lipophilic ethyl substituent are predicted to modulate both membrane permeability and target-binding affinity, potentially shifting the antimicrobial spectrum relative to the halogenated and trifluoromethyl analogs that dominated the published panel [1].

Antimicrobial Resistance MIC Determination Mycobacterium tuberculosis

Synthetic Accessibility and Scaffold Validation: Dimedone-Catalyzed Route to E-Acrylonitrile Thiazoles Confirms Feasibility of the Core Structure

The core synthetic strategy for preparing thiazol-2-yl substituted E-acrylonitriles, including analogs structurally related to CAS 1322009-39-1, was established by Zhu et al. (2012) using a dimedone-catalyzed two-step protocol: reaction of α-thiocyanate ketones with malononitrile to form thiazol-2-ylidenemalononitrile intermediates, followed by amine addition to yield the final E-acrylonitrile products [1]. This methodology provides a validated route for accessing the (E) stereochemistry with high fidelity and moderate to good yields. The availability of a demonstrated synthetic pathway is a practical differentiator for procurement planning: it confirms that custom synthesis or scale-up of the target compound is feasible using established chemistry, whereas certain closely related analogs (e.g., those requiring alternative stereochemistry or sensitive functional groups) may present synthetic challenges that affect cost, lead time, and achievable purity [1].

Synthetic Methodology Dimedone Catalysis E-Acrylonitrile Synthesis

Optimal Research Application Scenarios for (E)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile (CAS 1322009-39-1)


Fluorescent Probe Development Leveraging the (E)-N-Aryl Aminoacrylonitrile Donor-Acceptor System

The (E)-N-(4-ethylphenyl)aminoacrylonitrile motif, in combination with the 3,4-dimethoxyphenyl-substituted thiazole, creates a donor-π-acceptor (D-π-A) system with demonstrated potential for intramolecular charge transfer (ICT)-based fluorescence [1]. Based on class-level photophysical data, the (E) configuration is expected to deliver a Stokes shift in the range of 80–130 nm, positive solvatochromism, and acidochromic responsiveness (H₂SO₄, BF₃·OEt₂), making this compound suitable for the development of polarity-sensitive fluorescent probes, lysosomal imaging agents, or solid-state emissive materials. Researchers should procure the (E) isomer specifically to maximize quantum yield and ensure red-shifted emission compatible with standard GFP/mCherry filter cubes [1].

Expanding Antimicrobial Structure-Activity Relationships into Electron-Rich, Non-Halogenated Chemical Space

Published antimicrobial SAR for 3-aryl-2-(thiazol-2-yl)acrylonitriles is dominated by halogenated and trifluoromethyl-substituted analogs (e.g., MIC = 32 µg/mL against C. parapsilosis for the 2,4-dichlorophenyl-CF₃ derivative) [1]. The 3,4-dimethoxyphenyl-4-ethylphenyl combination in CAS 1322009-39-1 introduces an electron-rich, hydrogen-bond-accepting pharmacophore that is absent from existing data sets. This compound is therefore strategically positioned to probe whether methoxy substitution can confer activity against different pathogen panels, potentially via alternative mechanisms (e.g., efflux pump inhibition or membrane permeabilization) that complement the direct enzyme inhibition observed with electron-poor analogs [1].

Regioisomeric Selectivity Profiling in Kinase or Enzyme Inhibition Screens

The presence of the N-aryl aminoacrylonitrile NH donor distinguishes CAS 1322009-39-1 from C-aryl acrylonitrile analogs (e.g., CAS 342377-48-4) and positions it as a tool compound for probing hydrogen-bond-dependent target engagement in kinase or antimicrobial enzyme assays [1]. When screened in parallel with its regioisomer CAS 377049-70-2 (where the dimethoxyphenyl group is on the amino side), the differential activity profile can reveal the spatial requirements for ligand binding, aiding in the rational design of more potent and selective inhibitors within this chemotype [1][2].

Solid-State Emission and AIEE Materials Research

Thiazole-acrylonitrile derivatives in the (E) configuration have been shown to exhibit aggregation-induced emission enhancement (AIEE) and good solid-state fluorescence [1]. The 3,4-dimethoxyphenyl substituent on the thiazole ring, combined with the 4-ethylphenylamino group, is predicted to restrict intramolecular rotation in the aggregated state, enhancing radiative decay. This compound can serve as a building block for constructing stimuli-responsive fluorescent materials, acid vapor sensors (HCl, H₂SO₄), or mechanochromic luminescent materials [1].

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